Cyclohexyl phenyl ether

Catalog No.
S1905186
CAS No.
2206-38-4
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
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Cyclohexyl phenyl ether

CAS Number

2206-38-4

Product Name

Cyclohexyl phenyl ether

IUPAC Name

cyclohexyloxybenzene

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

OSAOIDIGMBDXED-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2

Thermolysis and Aquathermolysis Reactions

Reductive Insertion of Alcohols into Aryl Ether Bonds

Cyclohexyl phenyl ether is an organic compound with the chemical formula C12H16OC_{12}H_{16}O. It consists of a cyclohexyl group attached to a phenyl group via an ether linkage. This compound is characterized by its colorless liquid form and is known for its applications in various industrial processes, particularly in the synthesis of other organic compounds and as a solvent.

Due to its ability to dissolve a wide range of organic compounds.
  • Intermediate in Synthesis: It serves as an intermediate in the synthesis of other chemicals, particularly in the production of fragrances and flavoring agents.
  • Insecticides: Certain derivatives of this compound are utilized as insecticides and pheromones for pest control .
  • Cyclohexyl phenyl ether can be synthesized through several methods:

    • Alkylation of Phenol: This method involves the reaction of phenol with cyclohexene in the presence of acid catalysts, leading to the formation of cyclohexyl phenol, which can subsequently be converted to the ether .
    • Etherification: Direct etherification reactions between cyclohexanol and phenol can yield cyclohexyl phenyl ether under suitable conditions .
    • Thermal Decomposition: Controlled thermolysis of precursor compounds can also yield cyclohexyl phenyl ether as a product .

    Studies on the interactions involving cyclohexyl phenyl ether primarily focus on its reactivity under different catalytic conditions. For example, its behavior during acid-catalyzed alkylation reactions reveals insights into its stability and reactivity profiles compared to similar ethers. Additionally, investigations into its thermolysis provide valuable data on its degradation pathways and product formation under thermal stress .

    Several compounds share structural similarities with cyclohexyl phenyl ether. Below is a comparison highlighting its uniqueness:

    Compound NameStructureUnique Features
    Cyclopentyl phenyl etherCyclopentane ring + PhenolSmaller ring size leads to different reactivity.
    Phenethyl alcoholEthanol + PhenolLacks the cyclic structure; used mainly as an alcohol.
    Cyclobutyl phenyl etherCyclobutane ring + PhenolSmaller cyclic structure affects stability and reactivity.
    BenzeneAromatic hydrocarbonNo ether linkage; serves different industrial roles.

    Cyclohexyl phenyl ether's unique combination of a six-membered cyclic structure with an aromatic component allows it to exhibit distinct chemical behaviors compared to these similar compounds.

    Cyclohexyl phenyl ether possesses a well-defined chemical identity characterized by its systematic nomenclature and structural properties. The compound is officially recognized by the International Union of Pure and Applied Chemistry name cyclohexyloxybenzene, reflecting its structural composition of a cyclohexyl group connected via an oxygen bridge to a benzene ring. The Chemical Abstracts Service has assigned the registry number 2206-38-4 to this compound, providing a unique identifier for regulatory and commercial purposes.

    The molecular structure of cyclohexyl phenyl ether can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation appears as C1CCC(CC1)Oc2ccccc2, while the International Chemical Identifier provides the key OSAOIDIGMBDXED-UHFFFAOYSA-N. These standardized representations facilitate precise communication within the scientific community and enable accurate database searches across chemical information systems.

    PropertyValueSource
    Molecular FormulaC12H16O
    Molecular Weight176.25 g/mol
    Chemical Abstracts Service Number2206-38-4
    International Chemical Identifier KeyOSAOIDIGMBDXED-UHFFFAOYSA-N
    European Community Number624-889-5
    Boiling Point261°C
    Density1.078 g/mL

    The compound demonstrates multiple synonymous names within chemical literature, including benzene (cyclohexyloxy), phenyl cyclohexyl ether, cyclohexyloxybenzene, and ether cyclohexyl phenyl. This nomenclatural diversity reflects the compound's recognition across different chemical classification systems and historical naming conventions. The systematic approach to naming follows established organic chemistry principles, where the cyclohexyl group functions as a substituent attached to the phenoxy moiety through an ether linkage.

    Physical characterization reveals cyclohexyl phenyl ether as a liquid at standard temperature and pressure conditions, with a boiling point of 261 degrees Celsius and a density of 1.078 grams per milliliter. The compound exhibits a logarithmic partition coefficient value of 4.340, indicating significant lipophilicity and limited water solubility. This property profile influences its behavior in chemical reactions and determines its suitability for various applications in organic synthesis and industrial processes.

    Historical Context in Organic Synthesis

    The historical development of cyclohexyl phenyl ether synthesis demonstrates the evolution of organic chemistry methodologies and the advancement of ether formation techniques. Early investigations into aromatic ether synthesis laid the groundwork for understanding the formation of carbon-oxygen bonds between cyclic hydrocarbon systems and aromatic rings. The development of efficient synthetic routes for this compound has paralleled broader advances in organometallic catalysis and electrophilic aromatic substitution chemistry.

    The relationship between cyclohexyl phenyl ether and cyclohexylbenzene synthesis provides important historical context for understanding aromatic alkylation chemistry. Cyclohexylbenzene, first obtained in 1899 by Nikolay Kirsanov under Vladimir Markovnikov's supervision, employed Friedel-Crafts alkylation methodology using cyclohexyl chloride and aluminum trichloride as catalyst. This pioneering work established fundamental principles for carbon-carbon bond formation between cyclohexyl systems and aromatic rings, which subsequently influenced the development of analogous carbon-oxygen bond formation strategies.

    Industrial developments in cyclohexylbenzene production have significantly impacted the availability of related cyclohexyl-containing compounds. Modern industrial processes utilize acid-catalyzed alkylation of benzene with cyclohexene, demonstrating the evolution from classical Friedel-Crafts methodology to more efficient catalytic systems. These advances in catalytic technology have enabled more selective and economically viable approaches to cyclohexyl-substituted aromatic compounds.

    The historical context of benzene and cyclohexane chemistry provides additional perspective on the development of cyclohexyl phenyl ether synthesis. Early reduction studies of benzene using hydrogen iodide in the nineteenth century initially produced compounds believed to be hexane, later identified as hexahydrobenzene or cyclohexane. However, subsequent investigations revealed that the actual product was methylcyclopentane, resulting from rearrangement processes. These historical findings emphasized the importance of careful structural characterization and influenced the development of more reliable synthetic methodologies for cyclohexyl-containing compounds.

    The patent literature reveals continued interest in optimizing synthetic approaches to cyclohexyl-substituted aromatic compounds. A 2013 Chinese patent describes methods for synthesizing cyclohexylbenzene through liquid-phase alkylation of benzene and cyclohexene, demonstrating ongoing industrial relevance and the search for improved catalytic processes. Similarly, a 2008 United States patent outlines processes for making cyclohexylbenzene through hydroalkylation or reductive alkylation of benzene with hydrogen. These developments reflect the commercial importance of cyclohexyl-aromatic compounds and the continuous refinement of synthetic methodologies.

    Industrial Relevance and Non-Clinical Applications

    Cyclohexyl phenyl ether demonstrates significant industrial relevance through its applications in organic synthesis and its role as an intermediate in various chemical processes. The compound's structural features make it particularly valuable for ether formation studies and as a model system for understanding aromatic-aliphatic ether chemistry. Research investigations have examined its reactivity patterns and synthetic utility in academic and industrial contexts.

    The synthesis of cyclohexyl phenyl ether can be accomplished through multiple methodological approaches, each offering distinct advantages for specific applications. The Williamson ether synthesis represents one primary route, involving nucleophilic substitution between cyclohexanol derivatives and phenyl halides. This classical approach requires conversion of cyclohexanol to its corresponding alkoxide, typically using strong bases such as sodium hydride or potassium hydride, followed by reaction with phenyl halides under appropriate conditions.

    Alternative synthetic strategies include alkoxymercuration-demercuration procedures, which enable direct conversion of cyclohexene to cyclohexyl ethers through mercury-catalyzed addition reactions. This methodology offers advantages in terms of regioselectivity and functional group compatibility, making it suitable for complex synthetic sequences where traditional basic conditions might be incompatible with other functional groups present in the molecule.

    Synthetic MethodStarting MaterialsReaction ConditionsAdvantages
    Williamson Ether SynthesisCyclohexanol, Phenyl halideStrong base (Sodium hydride), Aprotic solventClassical, well-established methodology
    Alkoxymercuration-DemercurationCyclohexene, PhenolMercury acetate, Sodium borohydrideRegioselective, mild conditions
    Acid-Catalyzed EtherificationCyclohexanol, PhenolAcid catalyst, Elevated temperatureDirect condensation approach

    Industrial applications of cyclohexyl phenyl ether extend beyond its role as a synthetic intermediate. The compound serves as a solvent system for various chemical processes, particularly those involving aromatic substrates and polar organic transformations. Its moderate polarity and aromatic character provide useful solvation properties for reactions requiring intermediate polarity environments.

    Research studies have investigated the reactivity of cyclohexyl phenyl ether under various catalytic conditions, providing insights into its behavior in complex chemical systems. Acid-catalyzed reactions of cyclohexyl phenyl ether with phenols have been examined using both homogeneous and heterogeneous catalysts. These investigations demonstrate that the compound can undergo rearrangement reactions under acidic conditions, leading to the formation of cyclohexyl-substituted phenols through intramolecular rearrangement processes.

    The compound's role in phenol production chemistry represents another significant application area. Studies have shown that cyclohexyl phenyl ether can serve as an intermediate in synthetic routes analogous to the cumene process for phenol production. Through oxidation to form hydroperoxide intermediates followed by acid-catalyzed rearrangement, cyclohexyl phenyl ether derivatives can provide access to both phenol and cyclohexanone, the latter being an important precursor for nylon production.

    Commercial availability of cyclohexyl phenyl ether from various chemical suppliers indicates its established position in the specialty chemicals market. The compound is typically offered at purity levels of 95% or higher, reflecting industrial demand for high-quality material suitable for synthetic applications. Suppliers provide the material in various packaging configurations to meet different scale requirements, from laboratory research quantities to larger industrial volumes.

    Cyclohexyl phenyl ether, with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 grams per mole, exhibits a distinctive structural configuration that combines aliphatic and aromatic components [1] [2]. The compound features a cyclohexyl ring connected to a phenyl ring through an ether oxygen bridge, creating a flexible molecular architecture that allows for multiple conformational states [1] [2] [3].

    The cyclohexyl ring component of the molecule adopts the characteristic chair conformation, which is energetically most favorable due to minimized steric interactions [4]. In this arrangement, the phenoxy substituent can occupy either an equatorial or axial position relative to the cyclohexyl ring plane. The equatorial conformation represents the thermodynamically preferred state, with the phenoxy group positioned approximately 109.5 degrees from the ring plane, minimizing 1,3-diaxial interactions [4]. This equatorial preference is consistent with the general principle that larger substituents on cyclohexane rings favor equatorial orientations to reduce steric crowding [4].

    The conformational equilibrium between equatorial and axial orientations of the phenoxy group demonstrates significant energetic differences. The equatorial conformation is stabilized by approximately 1.8 kilocalories per mole relative to the axial arrangement, resulting in a population distribution of approximately 85.2 percent equatorial and 14.8 percent axial conformers at room temperature [4]. This substantial preference reflects the considerable steric bulk of the phenoxy substituent and its interaction with axial hydrogen atoms in the less favorable axial conformation.

    The ether linkage itself exhibits a bent geometry with a carbon-oxygen-carbon bond angle of approximately 112 degrees, consistent with the tetrahedral arrangement around the oxygen atom [5]. The molecular structure allows for rotation around both the cyclohexyl-oxygen and oxygen-phenyl bonds, contributing to the compound's conformational flexibility [1] [3]. The SMILES representation C1CCC(CC1)Oc2ccccc2 accurately captures this structural connectivity [1] [2].

    Electronic Structure and Bonding Features

    The electronic structure of cyclohexyl phenyl ether is characterized by the interaction between the saturated cyclohexyl system and the aromatic phenyl ring through the ether oxygen bridge [6] [7]. The oxygen atom serves as both an electron donor and acceptor, facilitating unique electronic interactions that distinguish this compound from simple alkyl or aryl ethers [6] [7].

    In the phenyl ring system, the ether oxygen participates in resonance interactions through its lone pair electrons, which can delocalize into the aromatic π-system [6] [8]. This mesomeric electron donation enhances the electron density of the benzene ring, particularly at the ortho and para positions relative to the ether substituent [7] [8]. The electronic effect is quantified by a Hammett constant of approximately -0.27 for para-substitution, indicating the electron-donating character of the alkoxy group [8].

    The ether oxygen atom possesses two lone pairs of electrons in sp³ hybrid orbitals, one of which can participate in conjugation with the aromatic system [6]. This conjugation results in a partial double bond character for the carbon-oxygen bond connecting to the phenyl ring, as evidenced by the shortened bond length compared to typical single carbon-oxygen bonds [6]. The cyclohexyl-oxygen bond, in contrast, retains its purely single bond character due to the absence of conjugation with the saturated ring system.

    The compound exhibits a topological polar surface area of 9.23 square angstroms, reflecting the polar nature of the ether linkage [1]. The XLogP3-AA value of 3.7 indicates significant lipophilicity, consistent with the predominance of hydrocarbon character in the molecular structure [1]. The molecule possesses one hydrogen bond acceptor site at the ether oxygen but no hydrogen bond donor sites, limiting its hydrogen bonding capabilities compared to alcohols or phenols [1].

    The electronic distribution in cyclohexyl phenyl ether results in a permanent dipole moment, with the oxygen atom bearing a partial negative charge and the adjacent carbon atoms carrying partial positive charges [9]. This dipole moment of approximately 1.36 Debye for related methyl phenyl ether suggests similar electronic polarization in the cyclohexyl analog [9]. The molecular electrostatic potential map would show electron density concentration at the oxygen atom, colored red or orange in typical representations [6].

    Comparative Analysis with Related Aryl Alkyl Ethers

    The structural and electronic properties of cyclohexyl phenyl ether can be better understood through comparison with other members of the aryl alkyl ether family, including methyl phenyl ether (anisole), ethyl phenyl ether (phenetole), propyl phenyl ether, and butyl phenyl ether [10] [11] [12] [13] .

    Molecular Weight and Size Progression

    The aryl alkyl ether series demonstrates a systematic increase in molecular weight and size with alkyl chain extension [10] [11] [12] [13] . Methyl phenyl ether (108.14 g/mol) represents the smallest member, followed by ethyl phenyl ether (122.16 g/mol), propyl phenyl ether (136.19 g/mol), butyl phenyl ether (150.22 g/mol), and cyclohexyl phenyl ether (176.25 g/mol) [10] [11] [12] [13] . The cyclohexyl derivative exhibits the highest molecular weight due to the presence of the six-membered saturated ring system, which contributes four additional methylene units compared to the ethyl analog.

    Physical Properties Comparison

    Boiling points within the series increase with molecular weight and surface area, reflecting enhanced van der Waals interactions in larger molecules [10] [11] [12] [13] . Cyclohexyl phenyl ether exhibits a boiling point of 260.8°C, which is significantly higher than the linear alkyl analogs: methyl phenyl ether (154°C), ethyl phenyl ether (172.5°C), propyl phenyl ether (189.9°C), and butyl phenyl ether (196°C) [10] [11] [12] [13] . This elevated boiling point results from the increased molecular rigidity and surface area of the cyclohexyl substituent.

    Density values show interesting trends within the series. Cyclohexyl phenyl ether possesses the highest density (1.078 g/mL), exceeding even the aromatic diphenyl ether (1.073 g/mL) [10] [11] [12] [13] [15]. The linear alkyl phenyl ethers show decreasing density with increasing chain length: methyl phenyl ether (0.990 g/mL), ethyl phenyl ether (0.946 g/mL), propyl phenyl ether (0.929 g/mL), and butyl phenyl ether (0.87 g/mL) [10] [11] [12] [13] . This trend reflects the lower density of extended alkyl chains compared to the compact cyclohexyl ring structure.

    Electronic and Spectroscopic Properties

    The electronic properties of cyclohexyl phenyl ether align with general trends observed in aryl alkyl ethers, where the alkyl substituent provides inductive electron donation to the ether oxygen [7] [16]. However, the cyclohexyl group exhibits reduced electron-donating ability compared to primary alkyl groups due to its secondary carbon attachment and ring strain effects [7]. This difference manifests in slightly altered reactivity patterns and spectroscopic signatures compared to linear alkyl analogs.

    Infrared spectroscopic characteristics of cyclohexyl phenyl ether include typical ether carbon-oxygen stretching vibrations in the 1300-1000 cm⁻¹ region, with phenyl alkyl ethers specifically showing dual peaks at approximately 1250 cm⁻¹ and 1040 cm⁻¹ [17] [18]. The cyclohexyl component contributes additional carbon-hydrogen stretching absorptions in the 2990-2850 cm⁻¹ region, characteristic of saturated hydrocarbon systems [17] [18].

    Conformational Flexibility

    Cyclohexyl phenyl ether demonstrates unique conformational behavior compared to its linear alkyl counterparts due to the conformational constraints imposed by the six-membered ring [4]. While linear alkyl phenyl ethers exhibit rotational freedom around their alkyl chain carbon-carbon bonds, the cyclohexyl derivative is restricted to chair, boat, and twist-boat conformations of the ring system [4]. This conformational rigidity results in more defined spatial arrangements and potentially different binding interactions with biological targets or catalytic sites.

    Classical Organic Synthesis Approaches

    Nucleophilic Substitution from Cyclohexyl Halides

    The nucleophilic substitution pathway represents one of the most straightforward methods for synthesizing cyclohexyl phenyl ether. This approach involves the reaction of cyclohexyl halides, particularly cyclohexyl bromide, with phenol under basic conditions [1] [2] [3]. The reaction proceeds through an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon center of the cyclohexyl halide.

    The general reaction mechanism involves initial deprotonation of phenol to form the phenoxide anion, which subsequently attacks the cyclohexyl bromide, displacing the bromide ion and forming the desired ether linkage. This method typically achieves yields ranging from 60-85% under optimized conditions [1] [2]. The reaction is favored by the use of polar aprotic solvents and moderate temperatures to prevent competing elimination reactions.

    Key advantages of this approach include its simplicity and the direct formation of the carbon-oxygen bond. However, limitations include the requirement for pre-formed cyclohexyl halides and potential side reactions such as elimination to form cyclohexene, particularly under elevated temperatures or strongly basic conditions.

    Acid-Catalyzed Condensation Reactions

    Acid-catalyzed condensation reactions between cyclohexanol and phenol represent another classical approach for cyclohexyl phenyl ether synthesis [4] [5] [6]. This methodology employs various acid catalysts including phosphoric acid, sulfuric acid, and Lewis acids such as aluminum chloride at temperatures ranging from 100-180°C [7] [4].

    The mechanism involves protonation of the cyclohexanol hydroxyl group, followed by dehydration to generate a cyclohexyl carbocation intermediate. This electrophilic species then undergoes alkylation with phenol, leading to both O-alkylation and C-alkylation products [8] [9]. The selectivity between these pathways depends significantly on reaction conditions, with lower temperatures generally favoring O-alkylation.

    Research by Ronchin and colleagues demonstrated that the formation of cyclohexyl phenyl ether is reversible, while ring alkylation products are irreversible [8]. Their studies using methanesulfonic acid and Amberlyst 15 as catalysts revealed that temperature plays a crucial role in product distribution, with O-alkylated products favored at 60°C, while higher temperatures promote rearrangement to C-alkylated phenols [8] [10].

    Advanced Catalytic Systems

    Zeolite-Mediated Alkylation Mechanisms

    Zeolite catalysts have emerged as highly effective systems for the selective synthesis of cyclohexyl phenyl ether through alkylation of phenol with cyclohexene or cyclohexanol. The most extensively studied zeolites include H-BEA, ZSM-5, and Y-type zeolites, each offering unique advantages in terms of selectivity and reaction conditions [11] [12] [13] [14].

    H-BEA Zeolite System:
    Studies by Zhao and coworkers using in situ solid-state NMR spectroscopy revealed detailed mechanistic insights into phenol alkylation in zeolite H-BEA [11] [14]. Their research demonstrated that phenol alkylation with cyclohexanol occurs only after the majority of cyclohexanol is dehydrated to cyclohexene. The reactive electrophile, identified as the cyclohexyl carbenium ion, is directly formed through protonation of cyclohexene at Brønsted acid sites [11] [14].

    The mechanism involves several key steps: initial adsorption of reactants in the zeolite pores, dehydration of cyclohexanol to cyclohexene, protonation of cyclohexene to form the cyclohexyl carbocation, and subsequent attack on phenol leading to both O-alkylation and C-alkylation products. The study revealed that protonated cyclohexanol dimers at Brønsted acid sites hinder cyclohexene adsorption and carbenium ion formation [11].

    ZSM-5 Zeolite Catalysts:
    Hierarchical ZSM-5 zeolites have shown exceptional performance in cyclohexyl phenyl ether synthesis [13] [15]. Research by Radhika and colleagues demonstrated that nanocrystalline hierarchical ZSM-5, synthesized using vacuum-concentration coupled hydrothermal techniques, achieved up to 65% selectivity toward cyclohexyl phenyl ether [13]. The high efficiency was attributed to the catalyst's favorable structural features including nanoscale size, high surface area, hierarchical pore structure, and the presence of both Lewis and Brønsted acid sites [13].

    Studies on nanocrystalline zeolite Beta revealed similar high efficiency, with approximately 96% conversion of cyclohexene and 55% selectivity toward cyclohexyl phenyl ether under optimal conditions [15]. The activation energy for phenol alkylation with cyclohexene was calculated to be 22.9 kJ/mol, indicating relatively facile reaction kinetics [15].

    Transition Metal-Catalyzed Oxidative Aromatization

    Transition metal-catalyzed oxidative aromatization represents an alternative approach for cyclohexyl phenyl ether synthesis, particularly through the aromatization of cyclohexenone derivatives [16] [17] [18] [19].

    Vanadium-Catalyzed Systems:
    Vanadium compounds, particularly VO(OEt)Cl₂, have been extensively studied for the oxidative aromatization of 2-cyclohexen-1-one derivatives [16] [18] [19]. The vanadium-catalyzed process involves the conversion of α,β-unsaturated cyclohexenones to aryl ether derivatives through oxidative dehydrogenation mechanisms [16].

    Research by Hirao and colleagues demonstrated that VO(OR)Cl₂ systems in refluxing alcohols effectively convert cyclohexenone substrates to the corresponding phenyl ethers [18] [19]. The mechanism involves coordination of the vanadium center to the carbonyl oxygen, followed by oxidative elimination processes that result in aromatization with concurrent ether formation [19].

    Palladium-Catalyzed Dehydrogenation:
    Palladium catalysts have shown significant promise for the aerobic dehydrogenation of cyclohexenes to aromatic compounds [20] [21] [22]. Stahl and colleagues developed Pd(TFA)₂ catalyst systems with anthraquinone-2-sulfonate co-catalysts for the aerobic dehydrogenation of substituted cyclohexenes [20]. This methodology tolerates a wide range of functional groups and provides access to substituted aromatic compounds with different selectivity patterns compared to traditional electrophilic aromatic substitution methods [20].

    The mechanism involves Pd(II)-mediated activation of allylic C-H bonds, followed by β-hydrogen elimination from the resulting Pd(II)-allyl intermediate [20]. Unlike previous studies that observed competing disproportionation reactions, the optimized catalyst systems achieve selective dehydrogenation without these side reactions [20].

    Solvent Effects and Reaction Optimization

    The choice of solvent significantly influences both the reaction rate and selectivity in cyclohexyl phenyl ether synthesis. Systematic studies have revealed distinct solvent effects depending on the catalytic system employed.

    Polar Aprotic Solvents:
    1,2-Dichloroethane has emerged as the preferred solvent for many catalytic systems due to its ability to enhance both conversion and selectivity [8] [9]. Studies by Ronchin and colleagues demonstrated that this solvent provides optimal conditions for both homogeneous and heterogeneous acid-catalyzed systems [8]. The solvent's moderate polarity facilitates ion pair formation while minimizing competing side reactions.

    Aromatic Solvents:
    Benzene and toluene have been traditionally employed for high-temperature dehydrogenation reactions [9] [4]. While these solvents provide thermal stability, they generally result in moderate activity compared to polar alternatives. The aromatic nature of these solvents may also participate in competing reactions under certain conditions.

    Specialized Solvent Systems:
    Nitromethane has shown unique advantages in inhibiting cyclohexene dimerization, a common side reaction in acid-catalyzed systems [8]. This effect is attributed to the solvent's ability to stabilize charged intermediates while suppressing competing electrophilic reactions.

    Decalin has been particularly valuable for mechanistic studies due to its apolar nature and high boiling point [11] [14]. Research using decalin as solvent in zeolite H-BEA systems provided crucial insights into the alkylation mechanism through in situ NMR spectroscopy studies.

    Aqueous Systems:
    Hydrothermal conditions using water as solvent require elevated temperatures (180°C and above) but offer environmental advantages [6]. Studies by Smutek and colleagues demonstrated that dilute acid solutions under hydrothermal conditions can achieve effective phenol alkylation with activated alcohols, providing yields up to 90% for monoalkylated products [6].

    The optimization of reaction conditions involves careful consideration of temperature, catalyst loading, reactant ratios, and reaction time. Lower temperatures generally favor O-alkylation over C-alkylation, while higher temperatures promote rearrangement reactions [8] [9]. Catalyst loading must be balanced to achieve high activity while minimizing side reactions and ensuring economic viability.

    Table 1: Classical Organic Synthesis Approaches
    MethodReactantsConditionsMechanismTypical Yield (%)
    Nucleophilic Substitution from Cyclohexyl HalidesCyclohexyl bromide + PhenolBasic conditions, O-alkylationSN2 nucleophilic substitution at cyclohexyl carbon60-85
    Acid-Catalyzed Condensation ReactionsCyclohexanol + PhenolAcid catalyst (H₃PO₄, H₂SO₄), 100-180°CProtonation-dehydration-alkylation sequence40-70
    Table 2: Advanced Catalytic Systems
    Catalyst TypeSubstrateKey FeaturesProductsSelectivity (%)
    Zeolite H-BEAPhenol + CyclohexeneBrønsted acid sites, high selectivityCyclohexyl phenyl ether + cyclohexylphenols70-85 (ether)
    Zeolite ZSM-5Phenol + CyclohexeneShape selectivity, hierarchical poresHigh selectivity to ether55-65 (ether)
    Amberlyst 15Phenol + CyclohexeneIon exchange resin, moderate conditionsO-alkylation favored at 60°C25-45 (ether)
    VO(OEt)Cl₂2-Cyclohexen-1-oneOxidative aromatizationPhenyl ethers via aromatization60-80
    Transition Metal ComplexCyclohexeneC-H activationOxidative coupling products40-70
    Table 3: Solvent Effects and Reaction Optimization
    SolventEffect on ReactionEther SelectivityNotes
    1,2-DichloroethaneEnhanced conversion and selectivityHighPreferred for most systems
    BenzeneModerate activityModerateTraditional choice
    NitromethaneInhibits cyclohexene dimerizationHighReduces side reactions
    DecalinApolar solvent, good for alkylationVariableUsed in mechanistic studies
    MethanolPromotes O-alkylation in acid conditionsHigh with acidForms methyl ethers
    WaterRequires high temperature (180°C+)LowHydrothermal conditions needed

    XLogP3

    3.7

    Boiling Point

    261.0 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    2206-38-4

    Wikipedia

    Benzene, (cyclohexyloxy)-

    Dates

    Last modified: 08-16-2023

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